molecular formula C8H13NO2 B12449220 (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid

(1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B12449220
M. Wt: 155.19 g/mol
InChI Key: VVZNPWRETVLXPA-DGUCWDHESA-N
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Description

(1R,3S,5S)-8-azabicyclo[321]octane-3-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a cyclic anhydride can lead to the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Chemistry

In chemistry, (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biology, this compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug development and other biomedical applications .

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions .

Industry

In industry, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing .

Mechanism of Action

The mechanism of action of (1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. These interactions can lead to changes in the activity of enzymes or receptors, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid functional group.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(1S,5R)-8-azabicyclo[3.2.1]octane-3-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-8(11)5-3-6-1-2-7(4-5)9-6/h5-7,9H,1-4H2,(H,10,11)/t5?,6-,7+

InChI Key

VVZNPWRETVLXPA-DGUCWDHESA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)C(=O)O

Canonical SMILES

C1CC2CC(CC1N2)C(=O)O

Origin of Product

United States

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